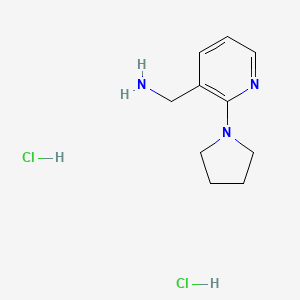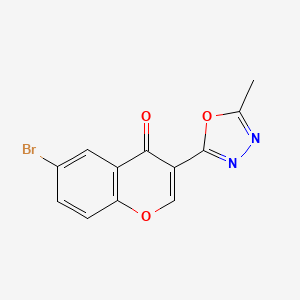
4-oxo-5-fenilazepano-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate: is an organic compound with the molecular formula C₁₇H₂₃NO₃ It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It can be used to create derivatives that may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their efficacy in treating conditions such as inflammation, cancer, and neurological disorders .
Industry: In the industrial sector, tert-butyl 4-oxo-5-phenylazepane-1-carboxylate is utilized in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in various formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-5-phenylazepane-1-carboxylate typically involves the reaction of a suitable azepane derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under mild conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted azepane derivatives.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-oxo-5-phenylazepane-1-carboxylate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Comparison: Tert-butyl 4-oxo-5-phenylazepane-1-carboxylate is unique due to its azepane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and materials science .
Propiedades
IUPAC Name |
tert-butyl 4-oxo-5-phenylazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(15(19)10-12-18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKSIHZVMLLOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134707 | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-5-phenyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-89-1 | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-5-phenyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-5-phenyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)



![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1528159.png)






![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)

